molecular formula C15H14BrN3O B11558828 2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide

2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide

Cat. No.: B11558828
M. Wt: 332.19 g/mol
InChI Key: WAFUYASCDIBOPW-VCHYOVAHSA-N
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Description

2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide is an organic compound that features both an aniline and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide typically involves the reaction of aniline with 3-bromobenzaldehyde under specific conditions. The reaction proceeds through a Schiff base formation, where the amine group of aniline reacts with the aldehyde group of 3-bromobenzaldehyde to form an imine. This imine is then reduced to form the final product. The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and real-time monitoring systems would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will produce amines. Substitution reactions will result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide is unique due to the presence of both an aniline and a bromophenyl group, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C15H14BrN3O

Molecular Weight

332.19 g/mol

IUPAC Name

2-anilino-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H14BrN3O/c16-13-6-4-5-12(9-13)10-18-19-15(20)11-17-14-7-2-1-3-8-14/h1-10,17H,11H2,(H,19,20)/b18-10+

InChI Key

WAFUYASCDIBOPW-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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